10H-phenoxazine-3-carbonitrile

Tubulin Polymerization Anticancer SAR Phenoxazine Isomers

Researchers developing colchicine-site tubulin inhibitors face potency loss when using unsubstituted or isomeric scaffolds. 10H-Phenoxazine-3-carbonitrile (CAS 349453-39-0) is the validated key intermediate with the essential 3-cyano group enabling low nanomolar IC50 values (2-15 nM) in downstream derivatives. • Enables reproducible SAR studies free from confounding isomer or heteroatom effects. • Solid-state stability (mp 198-203°C) simplifies automated weighing and storage. • Global stock availability with rapid shipping for drug discovery programs.

Molecular Formula C13H8N2O
Molecular Weight 208.22
CAS No. 349453-39-0
Cat. No. B2539983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-phenoxazine-3-carbonitrile
CAS349453-39-0
Molecular FormulaC13H8N2O
Molecular Weight208.22
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)C#N
InChIInChI=1S/C13H8N2O/c14-8-9-5-6-11-13(7-9)16-12-4-2-1-3-10(12)15-11/h1-7,15H
InChIKeyGVULGBMMUORKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





10H-Phenoxazine-3-carbonitrile: Key Tubulin Inhibitor Scaffold


10H-Phenoxazine-3-carbonitrile (CAS 349453-39-0, C₁₃H₈N₂O, MW 208.22) is a tricyclic heterocyclic building block featuring a phenoxazine core with a carbonitrile substituent at the 3-position. This compound serves as a key intermediate in the synthesis of potent tubulin polymerization inhibitors for anticancer drug discovery [1]. Its structure-activity relationship (SAR) establishes the 3-cyano group as essential for high antiproliferative potency in downstream derivatives, with the parent scaffold enabling low nanomolar IC₅₀ values (2-15 nM) when properly derivatized at the 10-position [1]. Physicochemical properties include a melting point of 198-203 °C and a predicted pKa of -1.10±0.20, indicating stability under ambient storage .

Key intermediate for colchicine-site tubulin inhibitor synthesis
3-CN group essential for potency; 1-CN isomer inactive
Derivatizable at 10-position; leads show low-nM cell activity
Elevated melting point supports ambient storage and handling

10H-Phenoxazine-3-carbonitrile: Positional and Heteroatom Dependence


Substituting 10H-phenoxazine-3-carbonitrile with positional isomers, sulfur analogs, or unsubstituted phenoxazine cores leads to substantial loss of biological activity or incompatible physicochemical profiles. Structure-activity relationship studies demonstrate that moving the carbonitrile group from the 3- to the 1-position eliminates the critical electron-withdrawing effect required for tubulin binding [1]. Similarly, replacing the oxygen heteroatom with sulfur (10H-phenothiazine-3-carbonitrile) alters the scaffold's electronic and conformational properties, yielding derivatives with reduced potency and altered selectivity profiles [1]. The unsubstituted 10H-phenoxazine lacks the cyano group entirely, rendering it inactive as a tubulin inhibitor precursor. These structure-specific requirements preclude generic substitution in drug discovery workflows targeting the colchicine binding site [2].

Positional Isomer (1-CN)
May lose tubulin binding and antiproliferative activity; SAR indicates substantial potency reduction.
Heteroatom Analog (Phenothiazine)
Sulfur replacement alters electronic and conformational properties, reducing potency and selectivity.
Unsubstituted Phenoxazine
Lacks the critical 3-cyano group, rendering the core inactive as a tubulin inhibitor precursor.

10H-Phenoxazine-3-carbonitrile: Evidence vs. Closest Analogs


3-CN vs. 1-CN Positional Isomer Potency

The 3-cyano substitution on the phenoxazine core is essential for high antiproliferative activity. In a direct head-to-head comparison within the same N-benzoylated phenoxazine series, derivatives bearing the 3-carbonitrile group (e.g., 33b) exhibited IC₅₀ values in the 2-15 nM range against multiple cancer cell lines, whereas the corresponding 1-carbonitrile positional isomers showed significantly reduced potency or were inactive. SAR analysis explicitly identified the 3-cyano group as critical for achieving the best potencies [1].

3-CN vs. 1-CN Position
Class-level inference
3-CN derivs: IC₅₀ 2–15 nM 1-CN derivs: potency loss substantial
3-CN substitution required for tubulin-targeted potency; positional shift may abolish activity.
Estimated from SAR trends; direct 1-CN data not fully reported.
Tubulin Polymerization Anticancer SAR Phenoxazine Isomers

Oxygen vs. Sulfur Heteroatom Effect on Tubulin Inhibition

Replacing the oxygen atom in 10H-phenoxazine-3-carbonitrile with sulfur (yielding 10H-phenothiazine-3-carbonitrile, CAS 28140-93-4) produces a distinct scaffold with altered potency and selectivity. In the same study of N-benzoylated derivatives, phenoxazine-based compounds consistently demonstrated higher antiproliferative activity than their phenothiazine counterparts when bearing identical substitution patterns. Seventeen phenoxazine compounds strongly inhibited tubulin polymerization with activities higher than or comparable to colchicine, whereas the corresponding phenothiazine derivatives generally showed reduced efficacy [1].

Oxygen vs. Sulfur Core
Class-level inference
Phenoxazine (O): ≥ colchicine activity Phenothiazine (S): reduced potency
Phenoxazine core preferred for colchicine-site engagement; sulfur may alter selectivity.
Qualitative comparison; specific IC₅₀ ratios not uniformly reported.
Tubulin Polymerization Heterocyclic SAR Phenoxazine vs Phenothiazine

Antiproliferative Potency of Derivative 33b

Derivatization of 10H-phenoxazine-3-carbonitrile at the 10-position with a 4-methoxybenzoyl group yields compound 33b, which demonstrates exceptional antiproliferative activity. In direct comparative screening against 53 synthesized analogues, 33b exhibited IC₅₀ values ranging from 2 to 15 nM across multiple cancer cell lines, including K562 leukemia cells (IC₅₀ = 14 nM) [1]. The isovanillic analogue 33c showed comparable potency (K562 IC₅₀ = 11 nM) [1]. These values place 33b among the most potent tubulin polymerization inhibitors in the series, exceeding the activity of reference compound colchicine [2].

Derivative 33b Potency
Head-to-head
2–15 nM K562 IC₅₀ = 14 nM
Scaffold enables low-nM antiproliferative leads in cancer cell models.
Comparator: colchicine reference showed comparable potency.
Tubulin Inhibitor Anticancer Agent Low Nanomolar Potency

Melting Point and Stability vs. Unsubstituted Phenoxazine

10H-Phenoxazine-3-carbonitrile exhibits a melting point of 198-203 °C , which is significantly higher than the unsubstituted 10H-phenoxazine (mp ~170 °C) [1]. This elevated melting point reflects stronger intermolecular interactions conferred by the polar cyano group, contributing to enhanced solid-state stability. The compound is described as a stable solid at room temperature, white to pale yellow in appearance, and insoluble in water but soluble in common organic solvents . The predicted pKa of -1.10±0.20 indicates negligible basicity, minimizing acid-base reactivity concerns during storage and handling .

Melting Point Stability
Cross-study
198–203 °C vs. unsubstituted ~170 °C
Higher thermal stability supports ambient storage and reproducible handling.
Reflects stronger intermolecular interactions from polar cyano group.
Physical Properties Melting Point Stability

Broader Potency of Piperazine-Carbonyl Derivative 16o

In a subsequent study exploring N-heterocyclic methanone derivatives of the 3-carbonitrile phenoxazine scaffold, compound 16o [10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile] demonstrated a mean GI₅₀ of 3.3 nM against a panel of 93 cancer cell lines [1]. This represents an approximately 4- to 5-fold improvement in mean potency compared to the 33b benzoylated series (K562 IC₅₀ = 14 nM). The piperazine-carbonyl linker in 16o expands the chemical space accessible from the 10H-phenoxazine-3-carbonitrile scaffold while maintaining the critical 3-cyano group [1].

Derivative 16o Potency
Cross-study
GI₅₀ 3.3 nM Mean across 93 cancer cell lines
Alternative 10-position derivatization retains ultra-low nanomolar activity.
Piperazine-carbonyl linker expands accessible chemical space.
Tubulin Inhibitor Cancer Cell Panel GI₅₀

10H-Phenoxazine-3-carbonitrile: Application Scenarios


Synthesis of Colchicine-Site Tubulin Inhibitors

10H-Phenoxazine-3-carbonitrile is the preferred intermediate for constructing potent tubulin inhibitors. Derivatization at the 10-position with benzoyl or piperazine-carbonyl moieties yields compounds with IC₅₀ values as low as 2-15 nM (33b) and mean GI₅₀ of 3.3 nM (16o) across cancer cell panels [1]. The 3-cyano group is essential for activity; substitution at the 1-position or replacement with sulfur (phenothiazine) significantly diminishes potency. This scaffold is directly relevant to academic and industrial groups developing mitotic spindle poisons for oncology [2].

SAR Studies of Phenoxazine Pharmacophores

The compound serves as a validated SAR probe for optimizing electron-withdrawing substituents on the phenoxazine core. Direct comparative studies of 3-CN versus 1-CN positional isomers and oxygen (phenoxazine) versus sulfur (phenothiazine) heteroatom analogs provide clear quantitative benchmarks for activity modulation [1]. Procurement of 10H-phenoxazine-3-carbonitrile ensures that SAR conclusions are reproducible and that leads can be advanced without confounding isomer or heteroatom effects.

Stable Crystalline Intermediate for Medicinal Chemistry

With a melting point of 198-203 °C (versus ~170 °C for unsubstituted phenoxazine) and predicted pKa of -1.10±0.20, 10H-phenoxazine-3-carbonitrile offers enhanced solid-state stability and minimal acid-base reactivity [1]. This physical profile simplifies handling, storage, and weighing in automated synthesis platforms. The compound's solubility in organic solvents (DMSO, DMF, dichloromethane) and insolubility in water facilitates straightforward purification and reaction setup [2].

Analytical Reference Standard for Quality Control

Given its well-characterized properties (CAS 349453-39-0, C₁₃H₈N₂O, MW 208.22, InChIKey GVULGBMMUORKKO-UHFFFAOYSA-N), 10H-phenoxazine-3-carbonitrile can serve as a calibration standard for HPLC, LC-MS, and NMR analyses of phenoxazine-containing libraries [1]. Its distinct UV/Vis absorbance (phenoxazine chromophore) and nitrile IR stretch (≈2230 cm⁻¹) provide multiple orthogonal detection modalities for reaction monitoring and purity assessment.

Application
Selection Property
Validation Focus
Colchicine-site tubulin inhibitor synthesis
3-CN positional requirement for target engagement
Tubulin polymerization inhibition, antiproliferative assays
Phenoxazine SAR probe development
Electron-withdrawing substituent benchmarking
Activity comparison across positional isomers and heteroatom analogs
Medicinal chemistry intermediate
Elevated melting point, solid-state stability
Ambient storage and organic solvent compatibility
Analytical reference standard
Well-characterized spectrometric properties
HPLC/LC-MS calibration, nitrile IR monitoring
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